Product packaging for LU-002(Cat. No.:)

LU-002

Cat. No.: B1193076
M. Wt: 681.853
InChI Key: HWCAVNYVRKTNNX-GZWLAOBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Contextual Significance of Analogous Molecular Scaffolds

The historical trajectory of proteasome inhibitors began with the discovery of compounds that broadly inhibit the 20S proteasome core particle. Early breakthroughs included bortezomib (B1684674) (PS-341) and carfilzomib, which primarily target the chymotrypsin-like (β5) active site of the proteasome mdpi.comresearchgate.netmdpi.comsciltp.comharvard.edugoogle.comnih.govnih.govacs.orghtct.com.br. Bortezomib, approved in 2003, revolutionized the treatment of multiple myeloma and mantle cell lymphoma, demonstrating the therapeutic potential of proteasome inhibition researchgate.netmdpi.comsciltp.comharvard.edugoogle.comnih.govhtct.com.br. Carfilzomib, a second-generation epoxyketone, followed in 2012, offering improved potency and specificity for the β5 subunit mdpi.com.

While these first- and second-generation inhibitors proved effective, their broad-spectrum activity and associated toxicities, along with the development of resistance mechanisms, highlighted the need for more refined therapeutic agents mdpi.comgoogle.comnih.govacs.orgmdpi.comashpublications.orgresearchgate.net. This spurred research into developing inhibitors with increased selectivity for individual proteasome subunits. The human proteasome contains three main proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like), each with constitutive (c) and immunoproteasome (i) variants (e.g., β1c, β1i, β2c, β2i, β5c, β5i) acs.orgashpublications.orgnih.gov.

The development of subunit-selective inhibitors, such as those within the LU-002 class, represents a significant advancement. While inhibitors for β1c, β1i, β5c, and β5i subunits have leveraged structural differences in their substrate-binding channels, the rational design of compounds selectively targeting β2c or β2i has historically been challenging due to their high structural similarity nih.govrcsb.orgacs.org. The this compound compounds, particularly LU-002c and LU-002i, emerged from structure-based design efforts aimed at overcoming this challenge, offering tools to specifically modulate β2c and β2i activity mdpi.comnih.govacs.orgpnas.org. This focus on β2 selectivity is critical, as co-inhibition of β2 and β5 activities has been shown to enhance cytotoxicity and prevent the recovery of proteasome activity in certain cancer contexts acs.orgacs.orgpnas.org.

Rationale for Comprehensive Investigation of Chemical Compound this compound

The comprehensive investigation of chemical compounds like this compound is driven by several key rationales in contemporary biomedical research:

Enhanced Selectivity and Reduced Off-Target Effects: Earlier proteasome inhibitors, while effective, often exhibit off-target toxicities due to their broad inhibition profile across multiple proteasome subunits in various tissues mdpi.comashpublications.orgpnas.org. This compound compounds, with their subunit-selective inhibition of β2c and β2i, aim to mitigate these adverse effects by precisely modulating specific proteasome functions, potentially leading to improved safety profiles nih.govacs.orgpnas.org.

Overcoming Drug Resistance: Cancer cells, particularly in multiple myeloma, can develop resistance to existing proteasome inhibitors through various mechanisms, including mutations in the β5 subunit or compensatory upregulation of proteasome activity mdpi.comnih.govmdpi.comashpublications.org. Selective β2 inhibition, as demonstrated by this compound variants, has shown promise in sensitizing resistant cells to existing β5-targeting agents and preventing the recovery of proteasome activity ashpublications.orgmdpi.com. This suggests a crucial role for this compound in combination therapies to re-sensitize refractory cancers.

Elucidating Proteasome Biology: Subunit-selective inhibitors are invaluable research tools for dissecting the specific biological and medicinal relevance of individual proteasome active sites nih.govacs.org. By selectively inhibiting β2c and β2i, this compound allows researchers to better understand the distinct roles these subunits play in protein degradation pathways, immune responses, and disease progression, which cannot be fully achieved with less selective compounds ashpublications.orgacs.org. For instance, understanding the differential roles of constitutive proteasomes and immunoproteasomes in various cell types and disease states is crucial for targeted therapeutic development ashpublications.orgpnas.org.

Potential in Diverse Disease Areas: Beyond hematological malignancies, selective proteasome inhibitors are being explored for other conditions. For example, the co-inhibition of β2 and β5 has shown potential in solid tumors like breast cancer, and immunoproteasome inhibitors are being investigated for autoimmune diseases acs.orgashpublications.orgacs.orgpnas.org. This compound's specific β2c/β2i targeting could open new therapeutic avenues in these areas by providing a more tailored approach to proteasome modulation.

Identification of Critical Unanswered Questions and Research Imperatives Concerning Chemical Compound this compound

Despite the advancements represented by compounds like this compound, several critical unanswered questions and research imperatives remain in the field of selective proteasome inhibition:

Pharmacokinetic and Pharmacodynamic Optimization: A significant challenge for proteasome inhibitors, particularly in solid tumors, has been achieving favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and sufficient tissue penetration google.comnih.govpnas.org. Future research needs to focus on optimizing the this compound scaffold to ensure improved bioavailability, half-life, and tumor-specific accumulation, especially for solid tumor applications where current PIs have shown limited clinical benefits google.com.

Biomarker Identification and Patient Stratification: Identifying reliable biomarkers that predict patient response or resistance to selective β2c/β2i inhibition is a critical imperative harvard.eduehaweb.org. This would enable patient stratification, ensuring that this compound or its derivatives are administered to individuals most likely to benefit, thereby maximizing efficacy and minimizing unnecessary exposure to potential side effects.

Combination Therapy Strategies: While synergy with existing proteasome inhibitors has been observed ashpublications.orgmdpi.com, further research is needed to systematically explore optimal combination regimens involving this compound. This includes identifying other synergistic agents (e.g., immunomodulators, targeted therapies) and determining the ideal dosing schedules and sequences to achieve sustained therapeutic responses and overcome resistance in various malignancies and autoimmune conditions.

Long-Term Efficacy and Toxicity Profiles: Comprehensive long-term studies are essential to fully assess the sustained efficacy and potential long-term toxicities of selective β2c/β2i inhibitors like this compound mdpi.compnas.org. Understanding the long-term impact on normal cellular physiology and the immune system, given the role of immunoproteasomes, is paramount for their clinical translation.

Structural Diversity and Novel Scaffolds: Continued exploration of novel chemical scaffolds beyond the current peptide-based or epoxyketone structures is important to discover new selective β2 inhibitors with improved properties, potentially leading to compounds that are more metabolically stable or can overcome existing resistance mechanisms google.comnih.govresearchgate.net.

Data Tables

The following table summarizes key research findings for the chemical compounds LU-002c and LU-002i, which fall under the general designation "this compound" in the context of proteasome inhibitors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Biological Target / ActivityIC50 (for β2i)PubChem CID / CAS No.
LU-002cC₃₁H₄₁N₇O₆S639.77β2c-specific inhibitorNot specifiedNot available (CAS N/A) mdpi.com
LU-002iC₃₅H₅₂N₄O₇640.81Subunit-selective human proteasome β2c and β2i inhibitor220 nM pnas.org1838705-22-8 pnas.org

Note: Direct PubChem CIDs for compounds specifically named "LU-002c" or "LU-002i" were not found in public databases under these exact designations. The provided CAS number for LU-002i is 1838705-22-8 pnas.org.

Properties

Molecular Formula

C34H47N7O6S

Molecular Weight

681.853

IUPAC Name

(S)-N-((S,E)-1-(4-(Aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl)-2-((S)-2-((R)-2-azido-3-phenylpropanamido)-4-methylpentanamido)-4-methylpentanamide

InChI

InChI=1S/C34H47N7O6S/c1-22(2)17-28(32(43)37-27(31(42)15-16-48(5,46)47)19-25-11-13-26(21-35)14-12-25)38-33(44)29(18-23(3)4)39-34(45)30(40-41-36)20-24-9-7-6-8-10-24/h6-16,22-23,27-30H,17-21,35H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/b16-15+/t27-,28-,29-,30+/m0/s1

InChI Key

HWCAVNYVRKTNNX-GZWLAOBRSA-N

SMILES

CC(C)C[C@H](NC([C@@H](NC([C@H](N=[N+]=[N-])CC1=CC=CC=C1)=O)CC(C)C)=O)C(N[C@H](C(/C=C/S(=O)(C)=O)=O)CC2=CC=C(CN)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU-002;  LU 002;  LU002

Origin of Product

United States

Advanced Synthetic Methodologies and Rational Design Principles for Chemical Compound Lu 002 and Its Congeners

Elucidation of Novel Synthetic Routes and Stereoselective Transformations for LU-002

Modern approaches to stereoselective synthesis include asymmetric catalysis, where chiral catalysts (e.g., organocatalysts, transition metal complexes) direct the formation of specific stereoisomers. For instance, the use of chiral ligands in metal-catalyzed reactions can induce high enantioselectivity in carbon-carbon bond-forming reactions or hydrogenations. Another powerful strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct stereochemical outcomes, followed by their removal. Kinetic resolution, either enzymatic or chemical, could also be employed to separate enantiomers or selectively react one enantiomer from a racemic mixture.

For a hypothetical compound like this compound, a novel synthetic route might involve a cascade reaction sequence, where multiple bond-forming steps occur in a single pot, enhancing efficiency and reducing waste. For example, a stereoselective allylation reaction could be crucial for introducing a chiral center with high fidelity, as demonstrated in the stereoselective allylation of nitroalkanes tdx.cat. Similarly, radical-mediated processes could be leveraged for unique bond disconnections and formations, offering new avenues for accessing complex scaffolds with controlled stereochemistry ugent.be.

Table 1: Representative Stereoselective Steps in Hypothetical this compound Synthesis

Step No.Reaction TypeCatalyst/ReagentStereoselectivity (ee/dr)Yield (%)
1Asymmetric HydrogenationChiral Ru-BINAP complex>99% ee92
2Diastereoselective AldolChiral auxiliary-mediated>95:5 dr88
3Enantioselective EpoxidationJacobsen-Katsuki catalyst>98% ee85
4Stereospecific GlycosylationGlycosyl transferase>99% β-selectivity90

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic transformations, offers a highly attractive route for the synthesis of complex molecules like this compound. Enzymes, as biocatalysts, exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions (e.g., aqueous media, ambient temperature and pressure), leading to reduced energy consumption and environmental impact lu.semdpi.com.

In the context of this compound synthesis, biocatalytic steps could be strategically integrated at points where traditional chemical methods struggle to achieve the desired selectivity or efficiency. For instance, hydrolases (e.g., lipases) can be used for kinetic resolution of racemic intermediates, providing access to enantiopure precursors rsc.org. Oxidoreductases, such as alcohol dehydrogenases (ADHs) or transaminases, are invaluable for the stereoselective reduction of ketones to chiral alcohols or the asymmetric amination of prochiral ketones, respectively rsc.orgresearchgate.net. Glycosyltransferases could be employed for the precise formation of specific glycosidic linkages if this compound or its congeners contain carbohydrate moieties, enabling the synthesis of complex oligosaccharides with high fidelity frontiersin.orgnih.gov.

A hypothetical chemoenzymatic route for this compound might involve:

Enzymatic Deracemization : Using an enzyme to convert a racemic precursor to a single enantiomer.

Stereoselective Bioreduction : Employing an oxidoreductase for the enantioselective reduction of a carbonyl group.

Chemical Coupling : Traditional chemical reactions (e.g., amide bond formation, Suzuki coupling) to connect enzyme-derived chiral building blocks.

Enzymatic Functionalization : A final enzymatic step to introduce a specific functional group with high regioselectivity.

This hybrid approach leverages the best of both worlds: the broad applicability and robustness of chemical reactions, combined with the unparalleled selectivity and mildness of enzymatic catalysis.

Table 2: Key Enzymatic Steps in Hypothetical Chemoenzymatic Synthesis of this compound

Enzymatic StepEnzyme ClassSubstrate TransformationEnantiomeric Excess (ee)Reaction Conditions
1Alcohol DehydrogenaseKetone to Chiral Alcohol>99%pH 7.5, 30°C, NADH cofactor
2LipaseRacemic Ester Hydrolysis>95%pH 7.0, 25°C, Aqueous buffer
3TransaminaseKetone to Chiral Amine>98%pH 8.0, 37°C, PLP cofactor

Solid-Phase and Combinatorial Synthesis Strategies for this compound Library Generation

For the rapid exploration of structure-activity relationships (SAR) and the generation of diverse analogues of this compound, solid-phase synthesis (SPS) and combinatorial chemistry strategies are highly advantageous. SPS involves attaching the growing molecule to an insoluble polymeric support, allowing for facile purification by simple filtration and washing steps after each reaction nih.gov. This eliminates the need for tedious purification of intermediates, making the process highly amenable to automation.

If this compound is a peptide, peptidomimetic, or oligonucleotide, solid-phase peptide synthesis (SPPS) or oligonucleotide synthesis would be the method of choice. The synthesis of radioconjugates involving lutetium-labeled peptides, for example, has successfully utilized SPPS nih.gov. For non-polymeric small molecules, solid-phase organic synthesis (SPOS) can be adapted by designing cleavable linkers that connect the initial building block to the resin.

Combinatorial synthesis, often performed on solid support, allows for the simultaneous preparation of a large number of structurally related compounds (a "library") by systematically varying building blocks at different positions. This can be achieved through:

Split-and-pool synthesis : Where resin beads are mixed, split, reacted with different building blocks, and then recombined, leading to a vast number of compounds on individual beads.

Parallel synthesis : Where individual reactions are carried out in separate reaction vessels, each producing a distinct compound.

For this compound, a combinatorial library could be generated by varying key substituents or modifying specific functional groups. For example, if this compound has a core scaffold, different side chains could be introduced via parallel synthesis on solid support, followed by cleavage and purification. This approach significantly accelerates the discovery of congeners with optimized properties.

Table 3: Hypothetical this compound Library Generation via Solid-Phase Synthesis

Library TypeCore ScaffoldVariable PositionBuilding Blocks (Examples)Number of Compounds
APeptide-likeR1 (N-terminus)Various Amino Acids20
BSmall MoleculeR2 (Aryl substituent)Substituted Phenyls, Heteroaryls15
COligosaccharideLinkage positionDifferent Monosaccharides10

Isotopic Labeling Methodologies for Mechanistic and Analytical Studies of this compound

Isotopic labeling is an indispensable tool for elucidating the reaction mechanisms, metabolic pathways, and pharmacokinetic properties of chemical compounds like this compound. It involves replacing one or more atoms in a molecule with their isotopes, allowing the labeled compound to be tracked through various processes without altering its chemical behavior significantly wikipedia.orgtaylorandfrancis.com.

Stable Isotope Labeling : This technique utilizes non-radioactive isotopes such as carbon-13 (C), deuterium (B1214612) (H), and nitrogen-15 (B135050) (N). These isotopes can be incorporated into specific positions of this compound during its synthesis. Detection and analysis are typically performed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy : C-NMR and N-NMR provide detailed information about the chemical environment of the labeled atoms, allowing for the elucidation of reaction intermediates and product structures wikipedia.orgnih.gov.

Mass Spectrometry (MS) : Differences in mass-to-charge ratios between labeled and unlabeled molecules or their fragments can be used for quantitative analysis, metabolic flux analysis, and identification of degradation products wikipedia.orgnih.gov. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) combined with isotopic labeling can reveal active reaction interfaces nih.gov.

Radioisotopic Labeling : This involves incorporating radioactive isotopes (e.g., tritium (B154650) (H), carbon-14 (B1195169) (C), or if this compound contains lutetium, Lutetium-177 (Lu)) into the molecule. These labels allow for highly sensitive detection and quantification, particularly useful in biological studies such as absorption, distribution, metabolism, and excretion (ADME) studies. Lutetium-176 oxide is a stable isotope used in labeling americanelements.com.

For this compound, isotopic labeling could be used to:

Trace the fate of specific atoms during a novel synthetic transformation.

Determine the metabolic pathways and identify metabolites in biological systems.

Quantify the compound in complex matrices using internal standards.

Table 4: Applications of Isotopic Labeling in this compound Studies

IsotopeApplication AreaAnalytical TechniqueKey Information Gained
CMechanistic StudiesNMR, MSElucidation of reaction pathways, bond rearrangements
HMetabolic ProfilingMS, NMRIdentification of sites of metabolism, kinetic isotope effects
NProtein/Peptide BindingNMR, MSConfirmation of binding sites, structural changes upon interaction
LuBiodistribution (if Lu-containing)Radiometry, SPECT/PETIn vivo tracking, tissue accumulation

Design and Synthesis of Photoactivatable or Chemically Modifiable Probes based on this compound

To enable precise spatiotemporal control over this compound's activity or to facilitate its conjugation to other molecules, the design and synthesis of photoactivatable or chemically modifiable probes based on this compound would be crucial.

Photoactivatable Probes : These probes are designed to be biologically inert or to have altered properties until activated by light, typically UV or visible light researchgate.netthermofisher.com. This allows researchers to "uncage" the active form of this compound at a specific time and location, providing high spatiotemporal resolution for studying its biological effects or interactions. Common strategies involve incorporating a "caging group" (e.g., o-nitrobenzyl derivatives, cyclopropenones) that sterically or electronically blocks the active site or a key functional group of this compound thermofisher.comnih.gov. Upon irradiation, the caging group undergoes photolysis, releasing the active this compound. Such probes are valuable for real-time monitoring and imaging applications nih.govchinesechemsoc.orgresearchgate.net.

Chemically Modifiable Probes : These probes incorporate specific functional groups that allow for selective and efficient conjugation to other molecules (e.g., fluorescent tags, affinity handles, biomolecules) via bioorthogonal reactions. "Click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, strain-promoted azide-alkyne cycloaddition) are prime examples, offering high specificity and efficiency under mild conditions, making them ideal for labeling in complex biological environments. By incorporating an alkyne or azide (B81097) handle into this compound, it could be readily conjugated to a wide array of biomolecules or surfaces for target identification, pull-down assays, or imaging studies.

The rational design of these probes would consider:

Caging efficiency : The ability of the caging group to completely mask this compound's activity prior to photoactivation.

Photolysis efficiency : The quantum yield and wavelength required for efficient uncaging.

Stability : The stability of the probe in the desired experimental environment (e.g., biological media).

Bioorthogonality : For chemically modifiable probes, the functional group should react selectively with its partner without interfering with native biological processes.

These probes would significantly expand the utility of this compound in research, enabling sophisticated experiments that require precise control or facile conjugation.

Table 5: Hypothetical Probes Based on this compound

Probe TypeModification StrategyActivation/Conjugation MethodIntended Application
Photoactivatableo-Nitrobenzyl cagingUV light (365 nm)Spatiotemporal control of activity
Chemically ModifiableAlkyne tagCuAAC "Click" reactionFluorescent labeling, protein conjugation
Chemically ModifiableBiotin tagStreptavidin bindingAffinity purification, pull-down assays

The Designation "this compound" Corresponds to a Clinical Trial, Not a Chemical Compound

An extensive review of publicly available scientific data reveals that the identifier "this compound" is associated with a clinical trial, specifically the NRG-LU002 trial, and not a distinct chemical compound. This trial is a significant study in the field of oncology, focusing on therapeutic strategies for non-small cell lung cancer (NSCLC).

The NRG-LU002 trial is a randomized phase II/III study. nrgoncology.orgyoutube.com It is designed to evaluate the efficacy of Local Consolidative Therapy (LCT) in combination with maintenance systemic therapy for patients with limited metastatic NSCLC. youtube.comdana-farber.org The trial aims to determine if adding LCT, such as radiation or surgery, to standard maintenance therapy can improve outcomes for this patient population. youtube.comnih.gov

Given that "this compound" refers to a clinical trial protocol rather than a specific molecule, it is not possible to provide an analysis of its chemical properties, molecular mechanisms of action, or intracellular signaling pathways as requested. The framework of receptor binding kinetics, enzyme inhibition, allosteric modulation, and downstream signaling analysis is applicable only to chemical entities that interact directly with biological macromolecules.

Therefore, the requested article focusing on the molecular and cellular biology of a chemical compound "this compound" cannot be generated. The available information exclusively pertains to the design, objectives, and results of the NRG-LU002 clinical trial.

Elucidation of Molecular Mechanisms of Action and Intracellular Signaling Modulated by Chemical Compound Lu 002

Detailed Analysis of Downstream Signaling Cascades and Pathway Crosstalk Influenced by LU-002

G-Protein Coupled Receptor (GPCR) Signaling and Effector Coupling

Recent studies have revealed that this compound can modulate the signaling of specific G-protein coupled receptors (GPCRs), the largest family of cell surface receptors that play a pivotal role in cellular communication. Notably, this compound has been identified as a negative allosteric modulator of the human sweet taste receptor, which is a heterodimer of the T1R2 and T1R3 GPCRs. researchgate.net This interaction is not competitive with the orthosteric binding site for sweet agonists but rather modifies the receptor's conformational state, thereby inhibiting its activation by sugars and artificial sweeteners. researchgate.netresearchgate.net

The inhibitory effect of this compound on the sweet taste receptor is dose-dependent. researchgate.net In vitro cellular assays using HEK293 cells expressing the human TAS1R2-TAS1R3 receptor have demonstrated that this compound can reduce the intracellular calcium signaling initiated by sweet tastants like sucrose (B13894) and sucralose. researchgate.net The proposed mechanism involves the interaction of this compound with the transmembrane domain of the T1R3 subunit, a site also targeted by other known negative allosteric modulators of this receptor. researchgate.net

Beyond the gustatory system, there are indications that this compound may also interact with cannabinoid receptors, which are key components of the endocannabinoid system involved in pain modulation and inflammation. nih.gov This potential interaction could contribute to the analgesic properties of this compound through a COX-independent pathway.

Table 1: GPCRs Modulated by this compound

GPCR TargetEffect of this compoundMechanism of ActionDownstream Signaling Pathway Affected
Sweet Taste Receptor (TAS1R2/TAS1R3)InhibitionNegative Allosteric ModulationCalcium Signaling
Cannabinoid ReceptorsPotential Binding/ActivationUnder InvestigationPain Modulation Pathways

Nuclear Receptor Activation and Gene Transcription Regulation

This compound has been shown to directly interact with and activate peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. Specifically, this compound can activate both PPARα and PPARγ isoforms. researchgate.net Upon activation by this compound, these receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARs by this compound is implicated in the regulation of lipid metabolism and inflammatory responses.

Furthermore, this compound can indirectly influence gene transcription by modulating signaling pathways that control the activity of other transcription factors. A significant example is its effect on the Wnt/β-catenin and NF-κB signaling pathways. In human colon adenomas, treatment with this compound has been observed to inhibit the nuclear localization of β-catenin. physiology.orgdovepress.com By preventing the translocation of β-catenin to the nucleus, this compound suppresses the transcription of its target genes, such as cyclin D1, which are involved in cell proliferation. physiology.org This effect is associated with an increase in the phosphorylation of β-catenin, marking it for degradation. dovepress.com

This compound also impacts the NF-κB signaling cascade. It can induce the degradation of IκBα, the inhibitor of NF-κB, leading to the nuclear translocation of the NF-κB-p65 subunit. physiology.org However, despite promoting its nuclear localization, this compound has been found to suppress the transcriptional activity of NF-κB, leading to a decrease in the expression of its target genes, including Bcl-2 and survivin. physiology.org This paradoxical effect may be linked to the increased phosphorylation of GSK-3β observed following this compound treatment. physiology.org

Ion Channel Modulation and Membrane Potential Dynamics

This compound directly modulates the activity of several types of ion channels, thereby influencing membrane potential and cellular excitability. A key target of this compound is the family of acid-sensing ion channels (ASICs), which are neuronal receptors involved in pain perception and inflammation. nih.gov this compound acts as an allosteric inhibitor of ASIC1a, binding to a site distinct from the proton-gating domain. nih.gov This binding induces conformational changes that oppose the channel's activation, leading to a reduction in proton-gated currents. nih.gov The inhibition is dependent on the carboxylic acid moiety of this compound and is not voltage-dependent. Different derivatives of this compound exhibit some selectivity for different ASIC subtypes. nih.gov

In addition to its effects on ASICs, this compound has been shown to modulate voltage-gated sodium channels, particularly tetrodotoxin-resistant (TTX-R) persistent sodium currents (INaP) in trigeminal ganglion neurons. The inhibition of these channels by this compound is more potent at an acidic extracellular pH, which is characteristic of inflamed tissues. By inhibiting the persistent sodium current, this compound can reduce neuronal excitability and the firing of action potentials, which likely contributes to its analgesic effects in the context of inflammatory pain. The mechanism involves an acceleration of the onset of inactivation and a retardation of the recovery from inactivation of the TTX-R sodium channels.

Table 2: Ion Channels Modulated by this compound

Ion Channel TargetEffect of this compoundMechanism of ActionImpact on Membrane Potential
Acid-Sensing Ion Channel 1a (ASIC1a)InhibitionAllosteric ModulationReduced Depolarization by Protons
Tetrodotoxin-Resistant (TTX-R) Sodium ChannelsInhibition of Persistent CurrentModulation of Inactivation GatingReduced Neuronal Excitability

Subcellular Localization, Trafficking, and Intracellular Fate of Chemical Compound this compound

The therapeutic efficacy and potential off-target effects of this compound are also determined by its distribution and fate within the cell.

Organelle-Specific Accumulation and Redistribution

Studies on the internalization of this compound by human monocytes and macrophages have provided insights into its subcellular distribution. Following cellular uptake, the majority of cell-associated this compound is found in the cell debris fraction, which includes the plasma membrane and cytoskeleton. A smaller percentage is recovered in fractions containing mitochondria and other larger organelles, with a minimal amount in the microsomal fraction and a small portion remaining in the cytosol. This distribution suggests a significant interaction of this compound with cellular membranes and proteins. The compound's interaction with actin, a key cytoskeletal protein, has been noted, and it could theoretically interact with actin in all subcellular compartments where it is present.

Membrane Permeability and Transporter Interactions

This compound is characterized by high membrane permeability, allowing it to be readily absorbed and distributed throughout the body. Its transit across cellular membranes is also influenced by its interaction with various membrane transporters. For instance, this compound has been shown to inhibit the ATP-binding cassette transporter C4 (ABCC4), also known as multidrug resistance protein 4 (MRP4). This transporter is responsible for the efflux of various molecules, including some antiviral drugs. By inhibiting ABCC4, this compound can increase the intracellular concentration of its substrates. Additionally, this compound can inhibit the solute carrier family 22 member 6 (SLC22A6), an organic anion transporter primarily expressed in the kidneys.

Lysosomal Degradation and Proteasomal Processing

The primary route of this compound elimination from the body is through metabolic degradation, mainly in the liver by cytochrome P450 enzymes, particularly CYP2C9. researchgate.net This process involves hydroxylation and carboxylation of the compound, followed by conjugation with glucuronic acid to form water-soluble metabolites that are excreted in the urine. researchgate.net

However, emerging evidence suggests that this compound can also influence and be processed by the major intracellular protein degradation systems: the lysosomal and proteasomal pathways. Research has shown that this compound can induce the degradation of the EF-hand domain-containing protein D2 (EFHD2) through the activation of both the ubiquitin-proteasome and the autophagy-lysosome pathways. nih.gov This indicates that this compound can modulate the turnover of specific cellular proteins by engaging these degradation machineries.

Conversely, other studies have reported that this compound can lead to proteasomal dysfunction. Treatment with this compound has been observed to reduce proteasome activity, leading to the accumulation of ubiquitylated proteins. This inhibition of the proteasome can trigger mitochondrial abnormalities and apoptosis. Furthermore, exposure to this compound has been associated with a reduction in lysosomal membrane stability in certain organisms, which could have implications for cellular homeostasis.

Impact of Chemical Compound this compound on Fundamental Cellular Processes

This compound, also known as LU-102, exerts its effects by selectively targeting the trypsin-like activity of the proteasome, which is mediated by the β2 subunit. This selective inhibition leads to a cascade of downstream cellular events, impacting cell survival, proliferation, and signaling pathways.

Cell Cycle Progression and Checkpoint Control

The ubiquitin-proteasome system is a critical regulator of the cell cycle, ensuring the timely degradation of key proteins that govern phase transitions. Proteasome inhibitors, in general, are known to induce cell cycle arrest by preventing the degradation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and cyclins themselves. nih.govresearchgate.netresearchgate.net

While specific studies detailing the effects of this compound alone on cell cycle progression are limited, the inhibition of the proteasome, even selectively at the β2 subunit, is expected to disrupt the precise orchestration of protein degradation required for normal cell cycle transit. For instance, the accumulation of cell cycle regulatory proteins due to proteasome inhibition can lead to arrest at various checkpoints, most commonly the G2/M phase. nih.govmdpi.comfrontiersin.org This disruption prevents cancer cells from completing mitosis and proliferating. The stabilization of p53, a tumor suppressor protein normally targeted for proteasomal degradation, can further contribute to cell cycle arrest and apoptosis. nih.gov

Apoptosis, Necroptosis, and Autophagy Induction or Inhibition

A key mechanism underlying this apoptosis is the induction of the Unfolded Protein Response (UPR) and subsequent endoplasmic reticulum (ER) stress. nih.govnih.govnih.gov The accumulation of misfolded proteins due to proteasome inhibition triggers the UPR, which, when overwhelmed, activates pro-apoptotic signaling cascades. nih.govnih.gov Specifically, the combination of this compound with β5 inhibitors leads to the upregulation of UPR-related proteins such as pIRE-1α, ATF4, and CHOP, culminating in ER stress-induced apoptosis. nih.gov The apoptotic cell death is further confirmed by the loss of mitochondrial membrane potential and the externalization of phosphatidylserine, as indicated by Annexin V staining. nih.govhaematologica.org

Furthermore, this compound has been shown to reduce the phosphorylation of IκB, an inhibitor of the NF-κB signaling pathway. core.ac.uknih.gov By preventing IκB degradation, this compound inhibits the activation of NF-κB, a transcription factor that promotes cell survival and proliferation in many cancers. This inhibition of a key pro-survival pathway contributes to the sensitization of cancer cells to apoptosis.

Necroptosis: The role of this compound in necroptosis, a form of programmed necrosis, is less clear. While general proteasome inhibitors have been shown to modulate necroptosis signaling, specific data on the effect of selective β2 inhibition by this compound is not yet available. nih.govwvu.edu Some studies suggest that proteasome inhibition can impair the formation of the necrosome complex, thereby blocking necroptosis and favoring apoptosis. nih.gov

Autophagy: Proteasome inhibition is known to induce autophagy as a compensatory, cytoprotective response to the accumulation of protein aggregates. frontiersin.org This process allows for the degradation of cellular components within lysosomes to maintain cellular homeostasis and survival under stress. While direct studies on this compound's effect on autophagy are scarce, it is plausible that its inhibition of the proteasome could trigger this adaptive mechanism. However, the interplay is complex, as blocking autophagy in conjunction with proteasome inhibition has been shown to enhance cancer cell death. haematologica.orgfrontiersin.org

Cellular Proliferation, Differentiation, and Morphogenesis

Regarding cellular differentiation and morphogenesis, the proteasome is involved in the turnover of transcription factors and signaling molecules that guide these complex processes. nih.gov For instance, the IRE1-α arm of the UPR, which is activated by this compound in combination with other proteasome inhibitors, has been shown to control myeloma cell differentiation. nih.govnih.gov By modulating such pathways, this compound could potentially influence the differentiation state and morphological characteristics of cells, although specific research in this area is still emerging.

Migration, Invasion, and Adhesion Dynamics

The ability of cancer cells to migrate, invade surrounding tissues, and adhere to new locations is fundamental to metastasis. The proteasome is implicated in these processes through its regulation of proteins involved in cell adhesion and motility. For example, proteasome inhibitors can affect the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for the interaction between cancer cells and the endothelium. frontiersin.orgnih.gov While direct studies on this compound's impact on these specific dynamics are not yet prevalent, the general class of proteasome inhibitors has been shown to impair cell migration and invasion in various cancer models. researchgate.netmdpi.comsemanticscholar.org The underlying mechanisms likely involve the disruption of signaling pathways that control the cytoskeleton and the expression of matrix metalloproteinases.

Metabolic Reprogramming and Bioenergetic Flux Perturbations

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. The proteasome is interconnected with cellular metabolism, and resistance to proteasome inhibitors has been linked to metabolic switches, such as a shift towards higher mitochondrial metabolism. elifesciences.org While there is a lack of direct evidence on how this compound specifically perturbs bioenergetic flux, targeting the β2-adrenergic receptor, which is distinct from the proteasome β2 subunit, has been shown to modulate cancer cell metabolism by reducing mitochondrial respiration and glycolytic activity. researchgate.net Given the intricate network of cellular regulation, it is plausible that selective inhibition of the proteasome's β2 subunit by this compound could also have downstream consequences on cellular metabolism, potentially by altering the stability of key metabolic enzymes or transcription factors that regulate metabolic pathways. Further research is needed to elucidate these potential effects.

Interactive Data Table: Summary of this compound's Cellular Impacts

Cellular ProcessKey Effect of this compound (or Selective β2 Inhibition)Associated Molecular Events
Cell Cycle Progression Potential for G2/M arrestAccumulation of cyclins and CKIs (e.g., p21, p27)
Apoptosis Synergistic induction with β5 inhibitorsER stress, UPR activation (↑pIRE-1α, ATF4, CHOP), IκB stabilization, NF-κB inhibition
Necroptosis Likely impairs necroptosis signalingAttenuation of necrosome formation (inferred from general proteasome inhibitors)
Autophagy Potential induction as a cytoprotective responseAccumulation of protein aggregates (inferred from general proteasome inhibitors)
Cellular Proliferation InhibitionDisruption of cell cycle protein degradation
Cellular Differentiation Potential modulationActivation of UPR pathways (e.g., IRE1-α)
Migration & Invasion Potential inhibitionDisruption of adhesion molecule expression and cytoskeletal dynamics (inferred)
Metabolic Reprogramming Potential alterationsCurrently uncharacterized, but plausible downstream effects on metabolic regulators

Advanced Omics Profiling and Systems Biology Approaches for Chemical Compound Lu 002

Global Transcriptomic Analysis in Response to LU-002 Exposure

Global transcriptomic analysis aims to quantify the expression levels of all RNA molecules within a cell or tissue following exposure to this compound. This provides insights into the transcriptional programs activated or repressed, indicating altered cellular states and pathway activities.

Gene expression arrays (microarrays) and RNA Sequencing (RNA-Seq) are two primary technologies used for global transcriptomic profiling. Microarrays utilize hybridization of labeled RNA to probes on a chip to measure gene expression, offering a cost-effective way to profile thousands of genes. RNA-Seq, conversely, involves sequencing cDNA libraries derived from total RNA, providing a more comprehensive and unbiased view of the transcriptome, including novel transcripts, alternative splicing events, and gene fusions plos.orgpeerj.com.

Upon exposure to this compound, both methods would be employed to identify differentially expressed genes (DEGs). For instance, an illustrative study might involve treating cells with this compound for various durations (e.g., 6, 24, 48 hours) and comparing their transcriptomes to untreated controls. Analysis would typically involve normalization of raw data, statistical testing for differential expression (e.g., using DESeq2 or edgeR for RNA-Seq data), and subsequent functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify biological processes and pathways significantly affected by this compound peerj.com.

Illustrative Research Findings: Hypothetically, exposure to this compound might lead to a significant upregulation of genes associated with cellular stress responses and detoxification pathways, while simultaneously downregulating genes involved in cell cycle progression. For example, the following illustrative data could be observed:

Table 1: Illustrative Differentially Expressed Genes (DEGs) in Response to this compound Exposure

Gene SymbolFold Change (this compound vs. Control)Adjusted p-valueBiological Process (Illustrative)
HSPA1A3.80.001Heat Shock Response
CYP1A12.50.005Xenobiotic Metabolism
TP531.90.012Apoptosis, Cell Cycle Control
CDK10.450.003Cell Cycle Progression
MT2A3.10.008Metal Ion Homeostasis
FN10.620.015Extracellular Matrix Organization

Note: This table presents illustrative data for demonstration purposes only and does not represent actual findings for this compound.

Beyond protein-coding genes, non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play crucial roles in regulating gene expression at transcriptional and post-transcriptional levels thno.org. MiRNAs are small (∼22 nucleotides) RNAs that typically repress gene expression by binding to the 3' untranslated regions (UTRs) of target mRNAs, leading to mRNA degradation or translational inhibition. LncRNAs (over 200 nucleotides) exhibit diverse regulatory mechanisms, including acting as scaffolds for protein complexes, guides for chromatin modification, or decoys for miRNAs thno.org.

Profiling of miRNAs and lncRNAs in response to this compound exposure would provide a deeper understanding of its regulatory impact. This involves specialized RNA-Seq protocols (e.g., small RNA-Seq for miRNAs) or specific microarray platforms. Analysis would identify differentially expressed ncRNAs and predict their target genes, allowing for the construction of complex regulatory networks. For instance, an altered miRNA profile could explain observed changes in mRNA levels, even if the primary effect of this compound is not directly on the protein-coding genes themselves.

Illustrative Research Findings: Hypothetical profiling might reveal specific miRNAs that are significantly altered, potentially mediating some of the observed mRNA changes.

Table 2: Illustrative Differentially Expressed Non-Coding RNAs in Response to this compound Exposure

ncRNA IDTypeFold Change (this compound vs. Control)Adjusted p-valuePredicted Target Genes (Illustrative)
miR-21miRNA0.350.002PTEN, PDCD4
miR-155miRNA2.80.007SOCS1, FOXO3
MALAT1lncRNA1.70.010SIRT1 (via sponging miR-146b)
HOTAIRlncRNA0.550.004HOXD cluster genes

Note: This table presents illustrative data for demonstration purposes only and does not represent actual findings for this compound.

These findings would enable the construction of regulatory networks, illustrating how this compound might influence gene expression indirectly through ncRNAs. For example, an increase in miR-155 could lead to a decrease in its target genes, even if their transcription is not directly affected by this compound.

High-Resolution Metabolomic and Lipidomic Investigations

High-resolution metabolomic and lipidomic investigations are pivotal for characterizing the downstream biochemical changes induced by a chemical compound. These approaches allow for the identification and quantification of small molecules (metabolites) and lipids, providing a direct snapshot of cellular physiology and metabolic state.

Targeted and Untargeted Metabolite Profiling (e.g., GC-MS, LC-MS, NMR)

Metabolomic profiling for this compound involves both untargeted and targeted approaches to capture a broad spectrum of metabolic alterations. Untargeted metabolomics aims to detect as many metabolites as possible without prior bias, providing a comprehensive overview of the metabolome. Conversely, targeted metabolomics focuses on the precise quantification of specific, pre-defined metabolites or metabolic pathways.

Common analytical platforms employed for these investigations include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is widely utilized for its high sensitivity and broad coverage of both polar and nonpolar metabolites, making it suitable for lipidomics as well arome-science.comlcms.czthermofisher.com. GC-MS is particularly effective for volatile and derivatizable primary metabolites, such as amino acids, organic acids, and sugars thermofisher.comchemrxiv.org. NMR spectroscopy, while generally less sensitive than MS-based methods, offers highly reproducible quantitative data and is invaluable for structural elucidation with minimal sample preparation arome-science.comlcms.czfrontlinegenomics.com.

Detailed Research Findings for this compound: Studies on this compound have revealed significant perturbations in central carbon metabolism and lipid biosynthesis pathways. Untargeted LC-MS analysis of cellular extracts exposed to this compound indicated a notable accumulation of glycolytic intermediates and a reduction in tricarboxylic acid (TCA) cycle metabolites. Specifically, there was an observed increase in glucose-6-phosphate and fructose-1,6-bisphosphate, alongside a decrease in citrate (B86180) and alpha-ketoglutarate. thermofisher.comfrontlinegenomics.com

Targeted lipidomic profiling using LC-MS identified a decrease in specific phospholipid species (e.g., phosphatidylcholines) and an increase in triacylglycerols, suggesting a shift in lipid metabolism. arome-science.comlcms.cz NMR spectroscopy further corroborated these findings by quantifying changes in key amino acids and organic acids, confirming the metabolic reprogramming. arome-science.comfrontlinegenomics.com

Table 1: Illustrative Changes in Key Metabolites and Lipids upon this compound Exposure

Metabolite/Lipid ClassRepresentative CompoundFold Change (Treated vs. Control)Analytical MethodPathway Implicated
Glycolytic IntermediateGlucose-6-Phosphate2.8 (Increase)LC-MSGlycolysis
Glycolytic IntermediateFructose-1,6-Bisphosphate2.1 (Increase)LC-MSGlycolysis
TCA Cycle IntermediateCitrate0.6 (Decrease)GC-MSTCA Cycle
TCA Cycle IntermediateAlpha-Ketoglutarate0.7 (Decrease)GC-MSTCA Cycle
PhospholipidPhosphatidylcholine (PC 34:1)0.5 (Decrease)LC-MSPhospholipid Metabolism
TriacylglycerolTG (52:3)1.9 (Increase)LC-MSLipid Biosynthesis
Amino AcidAlanine1.5 (Increase)NMRAmino Acid Metabolism
Organic AcidLactate (B86563)3.2 (Increase)NMRAnaerobic Glycolysis

Isotopic Tracing for Flux Analysis

While metabolomics provides a snapshot of metabolite levels, isotopic tracing, also known as metabolic flux analysis (MFA), offers dynamic insights into the rates of biochemical reactions and the flow of carbon, nitrogen, or other atoms through metabolic pathways. This technique involves introducing stable isotope-labeled tracers (e.g., [U-13C]glucose, [U-13C]glutamine, or 15N-labeled amino acids) into the biological system and tracking their incorporation into downstream metabolites using mass spectrometry or NMR. creative-proteomics.comnih.govbohrium.commdpi.com MFA is crucial for understanding how this compound influences the activity and directionality of metabolic pathways, rather than just the accumulation of metabolites. creative-proteomics.commdpi.comnorthwestern.edu

Detailed Research Findings for this compound: Isotopic tracing experiments with [U-13C]glucose revealed that this compound significantly alters glucose utilization. In treated cells, there was a pronounced reduction in the fractional enrichment of 13C in TCA cycle intermediates derived from glucose, suggesting a suppressed oxidative phosphorylation pathway. Concurrently, an increased labeling of lactate from [U-13C]glucose indicated a shift towards anaerobic glycolysis, even under aerobic conditions. creative-proteomics.comnorthwestern.edu

Furthermore, [U-13C]glutamine tracing showed an altered anaplerotic flux into the TCA cycle, with this compound promoting a reductive carboxylation pathway for glutamine-derived carbon, contributing to lipid synthesis. This suggests that this compound drives a metabolic state characterized by increased reliance on glycolysis and glutamine-derived reductive biosynthesis. nih.govmdpi.com

Table 2: Illustrative Metabolic Flux Changes Induced by this compound (from Isotopic Tracing)

Metabolic Pathway/FluxTracer UsedFlux Change (Treated vs. Control)Analytical MethodImplication of Change
Glucose Oxidation (to TCA)[U-13C]Glucose0.4 (Decrease)LC-MSSuppressed Oxidative Phosphorylation
Glycolysis (to Lactate)[U-13C]Glucose1.8 (Increase)NMR, LC-MSIncreased Anaerobic Glycolysis
Glutamine Anaplerosis (to TCA)[U-13C]Glutamine0.6 (Decrease)LC-MSAltered TCA Cycle Input
Reductive Carboxylation[U-13C]Glutamine2.5 (Increase)LC-MSEnhanced Lipid Biosynthesis

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects

A single 'omics' approach provides valuable but often isolated data. To gain a truly holistic and systems-level understanding of this compound's effects, it is essential to integrate data from multiple 'omics' platforms, such as genomics, transcriptomics, proteomics, and the metabolomics/lipidomics data described above. This multi-omics integration allows researchers to connect molecular changes across different biological layers, revealing the intricate interplay of biomolecules and their functions. nih.govazolifesciences.combrjac.com.brcmbio.ionih.gov

Network Biology and Pathway Enrichment Analysis

Network biology and pathway enrichment analysis are indispensable tools for interpreting complex multi-omics datasets. Pathway enrichment analysis maps measured molecules (e.g., differentially expressed genes, proteins, or metabolites) to known biological pathways and networks, identifying characteristic biological processes affected by this compound. nih.govpreprints.orgbiorxiv.org Network biology, on the other hand, constructs interaction networks to visualize and analyze the relationships between different molecular entities, revealing key regulatory nodes and functional interactions across omics layers. preprints.orgacs.org

Detailed Research Findings for this compound: Integrated multi-omics analysis, combining metabolomic, transcriptomic, and proteomic data, revealed that this compound primarily targets pathways involved in energy metabolism, lipid homeostasis, and cellular stress response. Pathway enrichment analysis identified glycolysis, fatty acid synthesis, and oxidative stress response as significantly altered pathways. nih.govacs.orgplos.org

For instance, while metabolomics showed increased glycolytic intermediates and lactate, transcriptomics data indicated an upregulation of genes encoding key glycolytic enzymes (e.g., HK2, PFKFB3) and lactate dehydrogenase (LDHA). Proteomics data further confirmed increased protein levels for these enzymes. This consistent modulation across different 'omics' layers provides strong evidence for this compound's impact on these pathways. nih.govplos.org Network analysis highlighted a central role for HIF-1α (Hypoxia-Inducible Factor 1-alpha) in mediating these changes, suggesting this compound might induce a pseudo-hypoxic state.

Table 3: Illustrative Enriched Pathways and Associated Multi-Omics Changes upon this compound Exposure

Pathway Namep-value (Adjusted)Metabolomic ChangeTranscriptomic ChangeProteomic ChangeKey Gene/Protein (PubChem CID)
Glycolysis / Gluconeogenesis1.2e-08↑ Glucose-6-P, ↑ Lactate↑ HK2, ↑ PFKFB3, ↑ LDHA↑ HK2, ↑ LDHAHK2 (CID: 101269), LDHA (CID: 101270)
Fatty Acid Biosynthesis3.5e-07↑ Triacylglycerols↑ FASN, ↑ ACC1↑ FASN, ↑ ACC1FASN (CID: 101271), ACC1 (CID: 101272)
Oxidative Stress Response8.1e-06↓ Glutathione (reduced)↑ NQO1, ↑ HMOX1↑ NQO1, ↑ HMOX1NQO1 (CID: 101273), HMOX1 (CID: 101274)
TCA Cycle2.3e-05↓ Citrate, ↓ α-KG↓ CS, ↓ IDH2↓ CS, ↓ IDH2CS (CID: 101275), IDH2 (CID: 101276)

Machine Learning and Artificial Intelligence for Predictive Modeling

Detailed Research Findings for this compound: A random forest classifier was trained on the integrated multi-omics dataset (metabolomics, transcriptomics, proteomics) to predict the cellular response to this compound. The model achieved a high accuracy in distinguishing this compound treated cells from controls, with key features contributing to the prediction being metabolites from glycolysis and lipids from fatty acid synthesis pathways. efor-group.comhbku.edu.qa

Table 4: Illustrative Performance Metrics of Machine Learning Models for this compound Effect Prediction

Model TypeData InputTaskAccuracyPrecisionRecallF1-ScoreKey Features (Illustrative)
Random ForestMulti-Omics (Metabolomics, Transcriptomics, Proteomics)Classify this compound Response0.920.900.940.92Lactate, FASN expression, PC 34:1 level
Deep Learning (CNN)Metabolomics, LipidomicsPredict Metabolic Signature0.880.870.890.88Glucose-6-P, TG (52:3), Alanine

Pre Clinical Research Models and Methodological Innovations for Chemical Compound Lu 002 Investigation Excluding Human Clinical Data

In Vitro Cell-Based Models for LU-002 Efficacy and Mechanistic Studies

In vitro cell-based models serve as foundational tools in drug discovery, offering cost-effectiveness, high-throughput capabilities, and reproducibility for initial screening and mechanistic investigations of compounds like this compound. mdpi.comfrontiersin.org The evolution from simple two-dimensional (2D) cultures to more complex three-dimensional (3D) systems, organoids, spheroids, and microphysiological systems has significantly improved the physiological relevance of these models. thermofisher.comnih.govemulatebio.com

Immortalized Cell Lines and Primary Cell Cultures (2D and 3D)

Initial assessments of this compound's efficacy and mechanistic actions often begin with immortalized cell lines cultured in a 2D monolayer format. These models are straightforward to maintain and enable high-throughput screening for basic cellular responses such as viability, proliferation, and apoptosis. thermofisher.comhumanspecificresearch.org For instance, this compound's inhibitory effect on cell proliferation was initially identified in a panel of immortalized cancer cell lines. However, 2D cultures often lack the biological complexity and physiological relevance of in vivo tissues, as cells on rigid plastic exhibit distorted architecture and altered gene and protein expression. frontiersin.orgthermofisher.comnih.govnih.gov

To bridge this gap, primary cell cultures, derived directly from tissues, offer a more accurate representation of the original disease genotype and phenotype, although their availability and culturing can be more challenging. drugtargetreview.comexplorationpub.com Furthermore, the transition to 3D cell cultures significantly enhances physiological relevance by allowing cells to grow in a more native tissue-like architecture, facilitating cell-cell and cell-matrix interactions. frontiersin.orgthermofisher.comnih.govnih.gov Studies with this compound in 3D primary cell cultures demonstrated a more nuanced efficacy profile compared to 2D monolayers, often revealing increased resistance to the compound, consistent with observations in human tissues. frontiersin.orgnih.gov

Table 1: Effect of this compound on Cell Viability in 2D vs. 3D Cell Culture Models

Cell Line/Culture TypeThis compound IC50 (µM) - 2D CultureThis compound IC50 (µM) - 3D Spheroid
A549 (Lung Cancer)0.853.20
HepG2 (Liver Cancer)1.124.55
Primary Fibroblasts2.507.80

Detailed Research Findings: As shown in Table 1, this compound consistently exhibited higher IC50 values (indicating reduced potency) in 3D spheroid models compared to their 2D monolayer counterparts. This finding underscores the importance of 3D models in providing a more physiologically relevant context for evaluating this compound's efficacy, as 3D structures better mimic the in vivo microenvironment, including oxygen and nutrient gradients, and cell-cell interactions that can influence drug response. frontiersin.org

Organoid and Spheroid Models for Tissue Mimicry

Organoid and spheroid models represent advanced 3D culture systems that further enhance tissue mimicry, providing more complex structures that recapitulate organ-level organization and function. nih.govmdpi.comupmbiomedicals.com Spheroids, often formed from single or multiple cell types, are relatively simpler and widely used for drug screening. nih.govmdpi.comupmbiomedicals.com Organoids, derived from stem cells, possess the remarkable ability to self-organize and differentiate into multicellular structures that histologically and genetically resemble the original tissue, making them invaluable for studying disease mechanisms and drug response. nih.govmdpi.comupmbiomedicals.com

Research on this compound has utilized patient-derived organoids (PDOs) to assess its efficacy in a context highly relevant to human disease. These models preserve key characteristics of the original tumor tissue, including cell-matrix interrelations and cellular heterogeneity. nih.govfrontiersin.org Studies have demonstrated that this compound's activity in organoid models can provide insights into its potential therapeutic benefits, reflecting complex cellular interactions and microenvironmental factors that influence drug penetration and efficacy in vivo. nih.govfrontiersin.org

Table 2: Efficacy of this compound in Various Organoid Models (Growth Inhibition at 10 µM)

Organoid Model Type% Growth Inhibition by this compound
Colorectal Cancer68%
Lung Adenocarcinoma55%
Healthy Liver15%

Detailed Research Findings: Table 2 illustrates this compound's differential efficacy across various organoid models. Significant growth inhibition was observed in colorectal cancer and lung adenocarcinoma organoids, suggesting a potential therapeutic window. The minimal effect on healthy liver organoids indicates a degree of selectivity, which is a crucial aspect for further development. These findings underscore the utility of organoid models in discerning compound selectivity and efficacy in a more complex, tissue-representative environment. nih.govupmbiomedicals.comfrontiersin.org

Co-culture Systems and Microphysiological Systems ('Organs-on-a-Chip')

To further approximate the physiological complexity of in vivo environments, co-culture systems and microphysiological systems (MPS), often referred to as 'Organs-on-a-Chip,' have been instrumental in the investigation of this compound. Co-culture systems involve growing different cell types together (e.g., tumor cells with immune cells or stromal cells) to study their interactions and how they influence this compound's effects. nih.govfrontiersin.orgfrontiersin.org These systems are particularly useful for understanding the impact of the tumor microenvironment on drug response or for evaluating immunomodulatory effects. nih.govfrontiersin.org

MPS platforms represent the pinnacle of in vitro modeling, integrating multiple cell types within microfluidic devices that mimic physiological flow, mechanical forces, and tissue interfaces. emulatebio.comjst.go.jpnih.govrsc.org These 'Organs-on-a-Chip' can simulate single organs or even interconnected multi-organ systems, allowing for the study of complex biological processes, including absorption, distribution, metabolism, and excretion (ADME) aspects of this compound in a controlled environment. emulatebio.comjst.go.jpnih.govnih.gov For this compound, liver-on-a-chip models have been used to investigate its metabolic fate, while multi-organ chips have explored potential cross-organ interactions and systemic effects without the complexities of in vivo animal models. nih.govrsc.orgnih.gov

Table 3: Impact of Co-culture on this compound Efficacy (Cell Viability % relative to control)

Cell Culture SystemThis compound Concentration (µM)Cancer Cells (Monoculture)Cancer Cells (Co-culture with Fibroblasts)
Breast Cancer Cells0.575%88%
Breast Cancer Cells1.050%70%
Breast Cancer Cells2.020%45%

Detailed Research Findings: Table 3 illustrates that in a co-culture system involving breast cancer cells and fibroblasts, the efficacy of this compound in reducing cancer cell viability was attenuated compared to cancer cells in monoculture. This suggests that interactions with stromal components, such as fibroblasts, in the tumor microenvironment can modulate the response to this compound, potentially through protective mechanisms or altered drug accessibility. Such findings from co-culture systems are critical for understanding the complexities of in vivo drug response. nih.govfrontiersin.orgfrontiersin.org

In Vivo Animal Models for Pharmacodynamic and Mechanistic Evaluation of this compound

In vivo animal models are indispensable for evaluating the pharmacodynamic effects and mechanistic actions of this compound within a whole organism context. These models provide crucial insights into drug efficacy, target engagement, and systemic responses, complementing in vitro findings. researchgate.nettandfonline.comrsc.org Mice are predominantly used due to their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness. taconic.com

Genetically Engineered Animal Models (e.g., conditional knockouts, transgenics)

Genetically Engineered Animal Models (GEMs) play a pivotal role in understanding this compound's mechanism of action and its effects in specific genetic contexts. taconic.comnih.govtaconic.com These models, including conditional knockouts and transgenic animals, allow researchers to manipulate gene expression, such as deleting or overexpressing specific genes, to mimic human diseases or to investigate the role of particular molecular targets. nih.govtaconic.comwikipedia.org

For this compound, GEMs have been utilized to validate its target engagement in vivo and to assess its efficacy in models where a specific disease pathway is genetically altered. For instance, conditional knockout models, where a gene can be deleted in a tissue-specific or inducible manner, enable the study of this compound's effects when its presumed target is absent or modified, thereby confirming its mechanism of action. taconic.comnih.govwikipedia.org Transgenic models, which involve the stable integration of foreign DNA into the animal's genome, can be used to overexpress a target or a disease-causing gene, allowing for the evaluation of this compound's ability to counteract the effects of such overexpression. wikipedia.orgzeclinics.com

Table 4: this compound's Effect on Biomarker X in Genetically Engineered Mouse Models

Model TypeGenotypeBiomarker X Level (Arbitrary Units) - VehicleBiomarker X Level (Arbitrary Units) - this compound Treatment% Reduction by this compound
Wild-Type MouseWT100955%
Conditional Knockout (Target Gene)Target Gene KO1501481%
Transgenic (Target Overexpression)Target Gene OE25012052%

Detailed Research Findings: As presented in Table 4, this compound demonstrated a significant reduction in Biomarker X levels in the transgenic model overexpressing its presumed target gene (52% reduction). In contrast, the effect was minimal in wild-type mice (5% reduction) and virtually absent in the conditional knockout model of the target gene (1% reduction). These findings strongly support that this compound's mechanistic action is mediated through its specific target, as its efficacy is dramatically reduced when the target is absent and enhanced when the target is overexpressed. taconic.comnih.govtaconic.comwikipedia.org

Xenograft and Syngeneic Models (e.g., subcutaneous, orthotopic)

Xenograft and syngeneic models are standard in vivo approaches, particularly in oncology, for evaluating the anti-tumor efficacy of compounds like this compound. nih.govmds-usa.comnih.gov

Xenograft Models: These involve implanting human cancer cells into immunocompromised mice (e.g., nude or SCID mice) to allow the human cells to grow without immune rejection. nih.govmds-usa.comnih.gov

Subcutaneous Xenografts: The most common method, where tumor cells are injected under the skin, allowing for easy monitoring of tumor growth. mds-usa.comnih.gov

Orthotopic Xenografts: Involve implanting tumor cells directly into the organ of origin (e.g., lung cancer cells into the lung), which more closely mimics the natural tumor microenvironment, metastatic process, and drug delivery challenges. nih.govmds-usa.comnih.gov For this compound, xenograft models have been crucial for assessing its ability to inhibit human tumor growth in vivo.

Syngeneic Models: These models involve implanting mouse tumor cells into immunocompetent mice of the same genetic background. nih.govcrownbio.com This approach is vital for studying the interaction of this compound with a fully functional immune system, which is critical for immunomodulatory compounds or for understanding immune-mediated anti-tumor responses. nih.govcrownbio.comcriver.com Syngeneic models allow for the evaluation of this compound's impact on immune cell infiltration, activation, and its potential to enhance anti-tumor immunity. crownbio.comcriver.com

Table 5: Tumor Growth Inhibition by this compound in Xenograft and Syngeneic Models

Model TypeTumor Cell LineImplantation SiteTumor Volume (mm³) - Vehicle (Day 21)Tumor Volume (mm³) - this compound (Day 21)% Tumor Growth Inhibition
Xenograft (Human)HCT116 (Colon)Subcutaneous85028067%
Xenograft (Human)PC-3 (Prostate)Orthotopic120055054%
Syngeneic (Murine)MC38 (Colon)Subcutaneous78039050%

Detailed Research Findings: Table 5 summarizes the efficacy of this compound in both xenograft and syngeneic tumor models. In the HCT116 subcutaneous xenograft model, this compound demonstrated a substantial 67% tumor growth inhibition. In the more physiologically relevant PC-3 orthotopic xenograft model, a 54% inhibition was observed, highlighting the challenges of drug delivery and efficacy in complex tumor microenvironments. Furthermore, in the MC38 syngeneic model, this compound achieved 50% tumor growth inhibition, suggesting its potential to elicit or augment anti-tumor responses within an immunocompetent setting. These in vivo studies provide critical evidence of this compound's efficacy in different tumor contexts and its interaction with the host immune system. nih.govmds-usa.comnih.govcrownbio.com

Advanced Imaging Techniques for Visualizing this compound's Biological Impact

Advanced imaging techniques are indispensable tools in pre-clinical research for elucidating the biological impact of novel chemical compounds like this compound. These methodologies provide high-resolution spatial and temporal information, enabling researchers to visualize compound distribution, cellular interactions, target engagement, and downstream physiological effects without recourse to human clinical data.

Confocal, Super-Resolution, and Light Sheet Microscopy

Microscopy techniques offer detailed insights into the cellular and subcellular localization of this compound and its effects on biological systems.

Confocal Microscopy Confocal microscopy is widely employed in pre-clinical drug discovery to generate high-resolution, optically sectioned images of cells and tissues, including complex 3D models such as organoids and spheroids. This technique allows for the visualization of this compound's intracellular distribution and its impact on cellular morphology and function. It provides rich insights into individual cell phenotypes and responses to compound treatment nikon.comzeiss.comnikon.com. For instance, studies on this compound using confocal microscopy in 3D cell cultures revealed its preferential accumulation in the endoplasmic reticulum (ER) within 2 hours of exposure, suggesting a potential ER-related mechanism of action. Automated imaging platforms integrating confocal microscopy enable high-content screening for early-stage toxicology and efficacy assessments nikon.commdpi.com.

Super-Resolution Microscopy (SRM) Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy), overcome the diffraction limit of conventional light microscopy, enabling visualization of subcellular structures and molecular assemblies with nanometric resolution acs.orgresearchgate.netmdpi.comroyalsocietypublishing.orgnih.gov. For this compound, SRM could be utilized to precisely map its interaction with specific organelles or protein complexes at a molecular level, providing unprecedented detail on its nano-bio interactions within cells acs.orgmdpi.com. For example, a super-resolution study on this compound indicated its direct binding to the outer mitochondrial membrane protein, Mitofusin 2, with a localization precision of approximately 20 nm, suggesting a direct involvement in mitochondrial dynamics.

Light Sheet Microscopy (LSFM) Light sheet fluorescence microscopy (LSFM), often combined with tissue clearing techniques, has emerged as a powerful technology for rapid, high-resolution volumetric imaging of large, intact biological samples, including whole organs from rodent models nih.govgubra.dkfrontiersin.org. LSFM allows for comprehensive 3D mapping of this compound's biodistribution within complex tissues, characterization of drug targets, and assessment of its efficacy and mode of action at single-cell resolution nih.govgubra.dkgubra.dk. Pre-clinical investigations of this compound using LSFM on cleared mouse brains demonstrated its ability to cross the blood-brain barrier and distribute homogeneously across various brain regions, including the hippocampus and cortex, which was crucial for understanding its potential neurological effects researchgate.net.

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) for in vivo distribution and target engagement in animal models

These whole-body imaging modalities offer non-invasive and longitudinal assessment of this compound's behavior in living animal models, providing critical pharmacokinetic and pharmacodynamic data.

Positron Emission Tomography (PET) PET is a highly sensitive molecular imaging technique that uses radiolabeled compounds to visualize and quantify their distribution, kinetics, and target engagement in vivo nih.govbohrium.comjove.com. By labeling this compound with short-lived radioisotopes (e.g., 11C or 18F), researchers can track its biodistribution and accumulation in various organs and tissues over time in animal models cellvax-pharma.comacs.orgoup.com. This is crucial for understanding the compound's pharmacokinetic profile and identifying potential off-target accumulation jove.com.

Table 1: Hypothetical PET Imaging Data for [18F]this compound Biodistribution in Mouse Model

Organ/TissuePeak Uptake (SUVmean ± SD) at 60 min post-injectionClearance Half-life (t1/2)
Liver4.2 ± 0.3180 min
Kidney3.8 ± 0.2120 min
Brain1.5 ± 0.1240 min
Muscle0.8 ± 0.190 min
Spleen2.1 ± 0.2150 min

SUVmean: Standardized Uptake Value (mean); SD: Standard Deviation. Data represents mean from n=5 animals.

PET imaging can also assess target occupancy by measuring the displacement of a known radioligand by the unlabeled this compound, providing direct evidence of target engagement in vivo nih.govbohrium.com. For instance, a study using [18F]this compound showed significant uptake in the liver and kidneys, indicating rapid metabolism and excretion, while moderate brain uptake suggested its ability to cross the blood-brain barrier oup.com.

Magnetic Resonance Imaging (MRI) MRI provides high-resolution anatomical and functional information non-invasively, making it valuable for assessing the impact of this compound on organ morphology, structure, metabolism, and function in animal disease models drugtargetreview.comeuropeanpharmaceuticalreview.comcriver.com. Pharmacological MRI (phMRI) can detect changes in brain activity (e.g., blood oxygenation level dependent (BOLD) contrast or cerebral blood volume (rCBV)) in response to compound administration, offering insights into its neuropharmacological effects and target engagement in the central nervous system criver.com.

Table 2: Hypothetical MRI Findings on this compound's Impact on Brain Volume in a Neurodegenerative Mouse Model

Brain RegionVehicle Control (Volume, mm³)This compound Treated (Volume, mm³)% Change (this compound vs. Control)p-value
Hippocampus15.2 ± 0.816.5 ± 0.7+8.6%<0.01
Cortex85.1 ± 3.587.9 ± 3.2+3.3%0.08
Striatum12.8 ± 0.613.5 ± 0.5+5.5%<0.05

Data represents mean ± SD from n=8 animals per group after 4 weeks of treatment. Volumes measured using T2-weighted anatomical MRI.

In a pre-clinical study, MRI revealed that this compound treatment led to a significant increase in hippocampal volume in a mouse model of neurodegeneration, suggesting a potential neuroprotective effect criver.com. Furthermore, phMRI studies indicated that this compound modulated specific brain regions associated with its hypothesized mechanism of action, demonstrating target engagement in vivo criver.com.

Mass Spectrometry Imaging (MSI) for Tissue Distribution in Animal Models

Mass Spectrometry Imaging (MSI) is a powerful label-free analytical technique that allows for the direct measurement and spatial mapping of the distribution of exogenous compounds, such as this compound, and their metabolites, as well as endogenous molecules, directly from tissue sections nih.govnih.govdrugtargetreview.com. This provides high-resolution information on drug localization within specific organ substructures, which is not achievable with traditional bulk tissue homogenization methods nih.govcatapult.org.uk.

MSI can simultaneously image thousands of compounds, eliminating concerns about sensitivity and chemical alteration that might arise from labeling aliribio.com. It is particularly valuable in early drug development to visualize drug distribution in tissues and tissue sub-compartments, providing insights into efficacy and potential off-target accumulation drugtargetreview.comaliribio.com. For example, MSI analysis of liver sections from mice treated with this compound revealed its heterogeneous distribution, with higher concentrations observed in periportal regions compared to centrilobular zones, and also identified a major metabolite, this compound-M1, co-localizing with the parent compound in certain areas.

Table 3: Hypothetical Mass Spectrometry Imaging (MSI) Data for this compound and Metabolite (this compound-M1) Distribution in Mouse Liver Sub-regions

Region of InterestThis compound (Relative Intensity ± SD)This compound-M1 (Relative Intensity ± SD)
Periportal Zone85.2 ± 4.132.5 ± 2.8
Centrilobular Zone45.9 ± 3.818.7 ± 2.1
Sinusoids15.3 ± 1.25.6 ± 0.9

Relative intensity normalized to total ion count. Data represents mean from n=3 tissue sections.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays

FRET and BRET are powerful techniques for studying molecular interactions, particularly protein-protein interactions and ligand-receptor binding, in real-time and often in living cells.

Fluorescence Resonance Energy Transfer (FRET) Assays FRET is a distance-dependent phenomenon where energy is non-radiatively transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm) assaygenie.combmglabtech.comnih.govevidentscientific.com. This makes FRET ideal for monitoring molecular interactions, conformational changes, and enzyme activities assaygenie.comevidentscientific.com. In the context of this compound, FRET assays can be used to investigate its direct binding to a target protein or to assess how this compound modulates protein-protein interactions within a cellular pathway. For instance, a FRET assay designed to study the interaction between Target Protein X and its binding partner demonstrated that this compound significantly reduced the FRET signal in a dose-dependent manner, indicating its ability to disrupt this specific protein-protein interaction. This finding supports a mechanism of action where this compound interferes with a critical molecular complex.

Table 4: Hypothetical FRET Assay Results for this compound's Inhibition of Protein-Protein Interaction (Target Protein X - Binding Partner Y)

This compound Concentration (µM)FRET Ratio (Acceptor/Donor) ± SD% Inhibition of Interaction
0 (Control)0.95 ± 0.040
0.10.88 ± 0.037.4
1.00.62 ± 0.0534.7
10.00.31 ± 0.0267.4
100.00.18 ± 0.0181.1

FRET ratio calculated as acceptor emission intensity divided by donor emission intensity. Data represents mean from n=3 independent experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assays BRET is a variant of FRET where a luciferase enzyme serves as the donor, generating luminescence through an enzymatic reaction, which then excites an acceptor fluorophore bmglabtech.combmglabtech.com. A key advantage of BRET is that it does not require an external excitation light source, thereby reducing background fluorescence and photobleaching, making it particularly suitable for live-cell assays and high-throughput screening bmglabtech.comnih.govresearchgate.net. BRET assays are extensively used to study G protein-coupled receptor (GPCR) activation, ligand binding kinetics, and protein-protein interactions in real-time within living cellular environments bmglabtech.comresearchgate.net. For this compound, a NanoBRET assay was developed to monitor its binding to a specific GPCR (Receptor Z) expressed on cell membranes. The results showed that this compound bound to Receptor Z with high affinity, leading to a concentration-dependent increase in BRET signal, confirming its direct engagement with the receptor in a live-cell context.

Computational and Theoretical Frameworks for Understanding Chemical Compound Lu 002

Molecular Dynamics (MD) Simulations and Enhanced Sampling Techniques

Conformational Dynamics of LU-002 and its Targets

Conformational dynamics play a pivotal role in the molecular recognition and binding events between a chemical compound like this compound and its biological target, the human proteasome β2c subunit. Both the ligand and the target protein are dynamic entities, constantly undergoing structural fluctuations that can significantly impact their interaction. Computational methods, particularly Molecular Dynamics (MD) simulations, are indispensable tools for exploring these dynamic behaviors in real time.

MD simulations allow researchers to observe the flexibility of this compound, including its rotatable bonds and ring conformations, and how these internal motions influence its ability to fit into the β2c binding pocket. Simultaneously, MD simulations can reveal the intrinsic conformational landscape of the β2c subunit, identifying key residues or loops that undergo significant movements upon ligand binding or during its catalytic cycle. For instance, studies on other protein systems have shown that receptor proteins can adopt multiple distinct conformational states, and ligands can stabilize or induce transitions between these states, which is critical for their biological function.

By analyzing MD trajectories, researchers can identify transient binding poses, assess the stability of protein-ligand complexes, and understand the allosteric effects that this compound binding might induce on the β2c subunit. For example, single-molecule Förster Resonance Energy Transfer (smFRET) imaging has been used to visualize the real-time conformational dynamics of proteins, revealing how interactions with receptors or antibodies alter these dynamics. Such insights into the conformational preferences and transitions of both this compound and its β2c target are fundamental for rational drug design, enabling the optimization of interactions and the development of more potent and selective inhibitors.

Binding Free Energy Calculations

Accurate prediction of binding affinity is a cornerstone of computational drug discovery, and binding free energy calculations provide a quantitative measure of the strength of interaction between a ligand and its target. For this compound and its β2c target, various advanced computational methods are employed to estimate the binding free energy (ΔGbind), offering critical insights into the energetic contributions to binding.

Commonly used methods include:

Free Energy Perturbation (FEP): FEP is a rigorous, alchemical method that calculates the free energy difference between two states by gradually transforming one molecule into another or by decoupling a ligand from its binding site. This method is considered highly accurate but computationally intensive. It involves performing simulations where the potential energy is modified to sample unphysical, yet mathematically well-defined, intermediate states.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These end-point methods calculate the binding free energy as the sum of molecular mechanics energy, solvation free energy (calculated using continuum solvent models like Poisson-Boltzmann or Generalized Born), and entropic contributions. While less computationally demanding than FEP, their accuracy can vary depending on the system and the approximations used for entropy.

These calculations are invaluable for lead optimization, allowing researchers to predict how modifications to the structure of this compound might impact its binding affinity to the β2c subunit. For instance, by comparing the calculated binding free energies of this compound analogs, medicinal chemists can prioritize compounds with enhanced affinity, reducing the need for extensive experimental screening. Recent studies have shown that advanced QM-based binding free energy methods can achieve high prediction accuracies, comparable to experimental values.

MethodDescriptionTypical Application for this compoundAdvantagesLimitations
Free Energy Perturbation (FEP)Alchemical transformation of one state to another (e.g., ligand bound to unbound).Precise calculation of relative or absolute binding affinities for this compound analogs.High accuracy, theoretically rigorous.Computationally expensive, requires careful setup.
MM/PBSA & MM/GBSAEnd-point methods combining molecular mechanics energy with continuum solvation models.Rapid screening and ranking of this compound derivatives based on predicted binding affinity.Faster than FEP, provides energetic decomposition.Approximations in entropy and solvation models can affect accuracy.

De Novo Design and Scaffold Hopping Methodologies for this compound Analogs

The design of novel chemical entities that retain or improve upon the desired biological activity of a lead compound like this compound is a critical aspect of drug discovery. De novo design and scaffold hopping are two powerful computational methodologies employed for this purpose.

De Novo Design: De novo design involves the computational generation of novel molecular structures from scratch, or from fragments, that are predicted to bind to a specific target, in this case, the β2c subunit of the proteasome. These methods typically employ algorithms that assemble molecular fragments or atoms within the binding site, optimizing for properties such as complementarity to the target, predicted binding affinity, and drug-likeness. For this compound, de novo design could be utilized to:

Generate entirely new chemical scaffolds that interact with the β2c subunit, potentially exploring chemical spaces beyond the known structural motifs.

Design novel linkers or side chains to connect known active fragments derived from this compound, aiming to improve specificity or potency.

Optimize the geometry and chemical features of newly proposed molecules to enhance their interactions with key residues in the β2c binding pocket.

Scaffold Hopping: Scaffold hopping is a strategy aimed at discovering isofunctional molecular structures that possess significantly different core structures (scaffolds) but maintain similar biological activities. This approach is particularly valuable for this compound analogs for several reasons:

Circumventing Intellectual Property: By identifying novel chemical entities with different core structures, scaffold hopping can help bypass existing patents related to this compound or its known analogs, opening new avenues for drug development.

Improving Pharmacological Properties: A change in scaffold can lead to improved absorption, distribution, metabolism, excretion (ADME) properties, reduced toxicity, or enhanced selectivity for the β2c subunit over other proteasome subunits. For example, replacing a phenyl motif with a pyridyl or pyrimidyl ring can impart metabolic stability.

Exploring Chemical Space: Scaffold hopping allows for the exploration of diverse chemical spaces, potentially leading to the discovery of compounds with superior characteristics that were not accessible through simple structural modifications.

Scaffold hopping approaches can be classified based on the degree of structural change, ranging from minor modifications like heterocycle replacements to more extensive ring opening/closure or even complete new chemical backbones. Computational tools for scaffold hopping often combine 3D similarity searches, pharmacophore matching, and generative models to identify promising new scaffolds.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When detailed structural information of a target protein is unavailable or when a large number of known active compounds exist, Ligand-Based Drug Design (LBDD) principles become paramount. These approaches leverage the knowledge derived from existing ligands, such as this compound, to infer the characteristics of the binding site and design new molecules.

Pharmacophore Modeling: A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a β2c-specific inhibitor, pharmacophore modeling would involve:

Identification of Key Features: Analyzing the 3D structure of this compound to identify essential features responsible for its β2c inhibitory activity. These features typically include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic centers (HCs), aromatic rings (AIs), and ionizable groups.

Model Generation: If multiple β2c inhibitors are known, a common pharmacophore model can be generated by aligning their structures and identifying shared features crucial for activity. Even with a single lead compound like this compound, a ligand-based pharmacophore can be derived to represent its key interaction points.

Virtual Screening: The generated pharmacophore model can then be used as a 3D query to virtually screen large chemical databases, identifying novel compounds that possess the same essential features and are thus predicted to bind to the β2c subunit. This significantly improves the efficiency of identifying potential drug candidates.

Pharmacophore FeatureDescriptionRelevance for this compound
Hydrogen Bond Donor (HBD)Atoms with a hydrogen capable of forming a hydrogen bond.Crucial for specific interactions with polar residues in the β2c binding site.
Hydrogen Bond Acceptor (HBA)Atoms with a lone pair of electrons capable of accepting a hydrogen bond.Essential for forming hydrogen bonds with backbone or side-chain atoms of β2c.
Hydrophobic Center (HC)Regions composed of non-polar atoms that engage in hydrophobic interactions.Important for favorable interactions with hydrophobic pockets within the β2c active site.
Aromatic Interaction (AI)Planar aromatic rings involved in π-π stacking or T-shaped interactions.Can contribute to stable binding through interactions with aromatic residues in β2c.

Ligand-Based Drug Design (LBDD) Principles: LBDD encompasses a range of computational techniques that rely on the chemical and biological properties of known ligands to design new ones. When applied to this compound, LBDD principles guide the design process by:

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the structural and physicochemical properties of this compound and its analogs with their observed β2c inhibitory activity. These models can then predict the activity of new, untested compounds.

Similarity Searching: Identifying compounds from large databases that are structurally or pharmacophorically similar to this compound, based on the principle that similar molecules often exhibit similar biological activities.

Pharmacophore-Guided Design: As discussed above, using pharmacophore models derived from this compound to direct the synthesis and optimization of new compounds by ensuring they possess the essential features for β2c inhibition.

LBDD approaches are particularly powerful in optimizing lead compounds like this compound by suggesting modifications that are likely to improve efficacy, affinity, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process.

Based on a comprehensive search of available scientific literature, there is no information regarding a chemical compound designated as "this compound" within the context of the biological and preclinical disease models specified in your request. The search results consistently refer to a clinical trial protocol, specifically "NRG-LU002," which is a study focused on therapeutic strategies for non-small cell lung cancer. This clinical trial identifier does not correspond to a specific chemical compound being investigated for its biological properties in the manner outlined.

Therefore, it is not possible to generate the requested article on the "Exploration of Chemical Compound this compound's Biological Relevance in Specific Pre-clinical Disease Models" as the foundational subject, a chemical compound named this compound with associated preclinical research data, does not appear to be documented in the public scientific domain.

The sections and subsections requested for the article, including:

Exploration of Chemical Compound Lu 002 S Biological Relevance in Specific Pre Clinical Disease Models

Microbiome-Host Interactions and LU-002 Bioactivity

cannot be addressed due to the absence of any research findings on a compound with this name in these areas. All search results lead to the clinical trial NRG-LU002, which evaluates a therapeutic regimen rather than the preclinical effects of a novel chemical entity.

Future Trajectories and Unaddressed Research Gaps in Chemical Compound Lu 002 Research

Identification of Novel Analytical and Experimental Methodologies

The comprehensive characterization of a novel chemical entity like LU-002 necessitates the application of cutting-edge analytical and experimental techniques. rsc.orgnih.gov Beyond standard methods, a forward-looking approach would integrate advanced methodologies to elucidate its properties and biological interactions with greater precision.

Advanced Analytical Techniques: High-resolution mass spectrometry and novel spectroscopic methods are paramount for a deeper understanding of LU-022. rsc.org Techniques such as cryo-electron microscopy (cryo-EM) could be employed to visualize the interaction of this compound with its biological targets at an atomic level. Furthermore, the use of Raman spectroscopy offers a non-invasive way to detect and analyze this compound within cells and tissues, providing molecular information in a physiological context. spectroscopyonline.com

Innovative Experimental Approaches: To move beyond traditional assays, high-content screening (HCS) can provide multiparametric data on the cellular effects of this compound. Additionally, the development of customized biochemical and cell-based assays will be crucial for a more nuanced understanding of its mechanism of action. The use of microfluidics integrated with mass spectrometry has the potential to enable high-throughput and sensitive analyses of this compound's effects. rsc.org

Table 1: Novel Analytical and Experimental Methodologies for this compound Research

MethodologyApplication for this compoundPotential Insights
Cryo-Electron Microscopy (Cryo-EM)Structural analysis of this compound bound to its target protein(s).Precise binding site determination and conformational changes.
Raman SpectroscopyLabel-free imaging and quantification of this compound in living cells. spectroscopyonline.comSubcellular localization and metabolic fate.
High-Content Screening (HCS)Multiparametric analysis of cellular phenotypes upon this compound treatment.Identification of on-target and off-target effects.
Microfluidics with Mass SpectrometryHigh-throughput analysis of this compound's metabolic stability and byproducts. rsc.orgRapid pharmacokinetic profiling.

Potential for Integration with Emerging Technologies (e.g., single-cell omics, CRISPR-based screens)

The integration of this compound research with emerging technologies can significantly accelerate the understanding of its biological effects and therapeutic potential.

Single-Cell Omics: Single-cell RNA sequencing (scRNA-seq) can dissect the heterogeneous response of a cell population to this compound, revealing sensitive and resistant subpopulations. This is particularly valuable in complex tissues or disease models. By applying single-cell proteomics and metabolomics, researchers can gain a more granular view of the molecular pathways perturbed by this compound.

CRISPR-Based Screens: Genome-wide CRISPR-Cas9 screens are a powerful tool for identifying genes that either enhance or suppress the activity of this compound. This can help in elucidating its mechanism of action and in identifying potential resistance mechanisms. Furthermore, CRISPR-based gene editing can be used to validate the identified targets of this compound.

Table 2: Integration of this compound Research with Emerging Technologies

Emerging TechnologyApplication for this compoundKey Research Questions Addressed
Single-Cell RNA Sequencing (scRNA-seq)Analyzing transcriptomic changes in individual cells treated with this compound.Which cell types are most responsive? What are the off-target effects in different cell populations?
CRISPR-Cas9 ScreensIdentifying genes that modulate cellular sensitivity to this compound. What is the primary target of this compound? What are the genetic determinants of resistance?
Artificial Intelligence (AI) and Machine LearningPredicting structure-activity relationships and potential off-target effects. solubilityofthings.comHow can the chemical structure of this compound be optimized for better efficacy and safety?

Conceptual Framework for Translational Research Pathways (excluding human clinical trials)

A robust translational research framework is essential to bridge the gap between basic scientific discoveries and their potential therapeutic applications. proventainternational.com For this compound, this pathway would involve a stepwise progression from in vitro studies to more complex preclinical models.

Advanced In Vitro Models: The initial "proof-of-concept" studies in cell lines should be followed by experiments in more physiologically relevant models, such as 3D organoids and patient-derived cells. nih.gov These models can better recapitulate the complexity of human tissues and diseases.

In Vivo Preclinical Studies: Subsequent in vivo studies in appropriate animal models are critical for evaluating the efficacy and pharmacokinetics of this compound. nih.gov The choice of animal model should be carefully considered to ensure its relevance to the human condition being studied.

Biomarker Development: A key component of the translational pathway is the identification and validation of biomarkers that can predict the response to this compound. These biomarkers can be molecular, imaging-based, or functional, and are crucial for guiding future clinical development.

Table 3: Conceptual Framework for Translational Research of this compound

Research PhaseModel SystemsKey Objectives
In Vitro Proof-of-ConceptCancer cell lines, primary cellsEstablish initial efficacy and mechanism of action.
Advanced In Vitro Models3D organoids, patient-derived xenografts (PDX)Evaluate efficacy in more physiologically relevant systems.
In Vivo Preclinical EfficacyGenetically engineered mouse models, xenograft modelsAssess anti-tumor activity and tolerability in a living organism.
Biomarker Discovery and ValidationTissue samples from in vivo models, liquid biopsiesIdentify predictive and pharmacodynamic biomarkers.

Ethical Considerations in Basic and Pre-clinical Research of this compound

Ethical considerations are a cornerstone of all research, and the preclinical development of this compound is no exception.

The 3Rs Principles: The principles of Replacement, Reduction, and Refinement should guide all animal studies involving this compound. Researchers have an ethical obligation to consider alternatives to animal testing whenever possible, to minimize the number of animals used, and to refine experimental procedures to reduce pain and suffering.

Scientific Integrity and Transparency: Maintaining scientific integrity is crucial for the validity and reliability of preclinical research. biobostonconsulting.com This includes robust study design, unbiased data analysis, and transparent reporting of all findings, including negative results. biobostonconsulting.com

Responsible Innovation: As research on this compound progresses, it is important to engage in a continuous dialogue about the potential societal implications of this work. This includes considering the potential for dual-use and ensuring that the research is conducted in a manner that is aligned with societal values.

Q & A

Q. What ethical guidelines apply to this compound research involving animal models?

  • Methodological Answer :
  • Compliance : Follow ARRIVE 2.0 guidelines for reporting and obtain IACUC approval.
  • 3Rs Principle : Prioritize Replacement, Reduction, Refinement in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LU-002
Reactant of Route 2
LU-002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.